BenchChemオンラインストアへようこそ!

6-(2-methoxyethoxy)-1H-quinazolin-4-one

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Select this 6-(2-methoxyethoxy)-1H-quinazolin-4-one (CAS 1092460-48-4) for asymmetric quinazolinone library synthesis. Unlike the symmetric 6,7-bis(2-methoxyethoxy) analog (CAS 179688-29-0, MW 294.30), this mono-substituted fragment (MW 220.22) provides a single, defined functionalization point at the 7-position while retaining the biologically validated 2-methoxyethoxy pharmacophore at the 6-position. This regioselective scaffold enables systematic SAR exploration, fragment growing strategies, and site-specific linker conjugation for chemical probe development—capabilities unattainable with the bis-substituted analog. Supplied at 95% purity; ideal for medicinal chemistry, impurity reference synthesis, and targeted protein degradation studies.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B7988162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methoxyethoxy)-1H-quinazolin-4-one
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1)NC=NC2=O
InChIInChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
InChIKeyXFCLOWQRJIOKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyethoxy)-1H-quinazolin-4-one: A Mono-Functionalized Quinazolinone Building Block for Targeted Synthesis


6-(2-Methoxyethoxy)-1H-quinazolin-4-one (CAS 1092460-48-4) is a mono-substituted quinazolin-4-one derivative with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It features a single 2-methoxyethoxy chain at the 6-position of the quinazolinone core, distinguishing it from the widely used 6,7-bis-substituted analog [1]. This compound is cataloged primarily as a research chemical and synthetic building block, with vendors such as Fluorochem supplying it at 95% purity . Its mono-substitution pattern presents a distinct synthetic handle for regioselective functionalization in medicinal chemistry and probe development.

Why 6-(2-Methoxyethoxy)-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs in Procurement


While numerous quinazolin-4-ones exist, the specific 6-(2-methoxyethoxy) substitution pattern dictates a unique reactivity and property profile that is not interchangeable with other analogs. The widely available 6,7-bis(2-methoxyethoxy)quinazolin-4-one (CAS 179688-29-0) is a key intermediate in erlotinib synthesis, but its two identical side chains make it unsuitable for applications requiring a single, defined functionalization point [1]. Conversely, the 7-(2-methoxyethoxy) regioisomer presents a different electronic and steric environment due to the substitution position . The target compound's single chain at the 6-position also results in a significantly lower molecular weight (220.22 vs. 294.30 g/mol for the bis analog) and a different predicted lipophilicity, which directly impacts its solubility, chromatographic behavior, and downstream synthetic utility .

Quantitative Differentiation of 6-(2-Methoxyethoxy)-1H-quinazolin-4-one Against Closest Analogs


Molecular Weight Reduction vs. 6,7-Bis(2-methoxyethoxy)quinazolin-4-one, Enabling Different Physicochemical Profiles

The target compound possesses a molecular weight of 220.22 g/mol, which is 74.08 g/mol lower than the common erlotinib intermediate 6,7-bis(2-methoxyethoxy)quinazolin-4-one (294.30 g/mol) . This difference, stemming from the presence of only one 2-methoxyethoxy chain, significantly alters the compound's physicochemical profile, including a reduction in the number of hydrogen bond acceptors (3 vs. 5) and topological polar surface area (TPSA) [1]. This lower molecular weight is particularly relevant for fragment-based approaches or when a lower lipophilicity lead is desired, as the bis-analog's logP has been reported as 0.97 .

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Available Commercial Purity Level of 95% as a Defined Research-Grade Building Block

The target compound is commercially available from Fluorochem with a documented purity of 95.0% . This is similar to other mono-substituted quinazolinone building blocks but distinct from the erlotinib intermediate 6,7-bis(2-methoxyethoxy)quinazolin-4-one, which is commonly supplied at a higher purity of ≥98% (HPLC) by Sigma-Aldrich under the name CP-380736 . The defined 95% purity ensures its suitability as a research building block for further derivatization, where absolute purity may be less critical than in final pharmaceutical API intermediates.

Chemical Procurement Quality Control Synthetic Chemistry

Regioisomeric Specificity: 6-Position Substitution vs. 7-Position Regioisomer

The target compound's substitution at the 6-position of the quinazolinone core is chemically distinct from the 7-(2-methoxyethoxy) regioisomer (CAS 196194-86-2), which has the same molecular formula and weight . In quinazoline-based EGFR inhibitor design, literature indicates that the substitution position significantly influences electronic properties and biological activity [1]. The 6-position modification offers a different vector for further derivatization compared to the 7-position, especially relevant when developing asymmetric disubstituted analogs.

Structure-Activity Relationship Regioselective Chemistry Kinase Inhibitor Design

Synthetic Utility as a Mono-Functionalized Scaffold vs. Symmetrically Di-Substituted Analog

The target compound presents a single free position (position 7) on the quinazolinone ring for selective functionalization, unlike the symmetrically di-substituted 6,7-bis(2-methoxyethoxy)quinazolin-4-one, which has no remaining phenolic positions for orthogonal modification [1]. This mono-substitution pattern enables the controlled synthesis of asymmetric 6,7-differentially substituted quinazolinones, which are valuable in SAR exploration [2]. The 2-methoxyethoxy chain is a known solubility-enhancing group in kinase inhibitor design, and its presence at a single position allows for the introduction of diverse substituents at the second site.

Synthetic Methodology Building Block Late-Stage Functionalization

Procurement-Driven Application Scenarios for 6-(2-Methoxyethoxy)-1H-quinazolin-4-one


Scaffold for Asymmetric 6,7-Disubstituted Quinazolinone Library Synthesis

Research teams synthesizing focused libraries of quinazolin-4-one EGFR or VEGFR inhibitors can utilize this compound as a core scaffold. Its single 2-methoxyethoxy chain at the 6-position provides a fixed solubility-enhancing moiety, while the free 7-position can be systematically varied with diverse substituents to generate SAR data that is inaccessible from the symmetric bis-substituted analog . This asymmetric approach is supported by patent literature indicating the utility of differentially substituted quinazoline intermediates in anticancer drug discovery .

Fragment-Based Drug Discovery (FBDD) Lead Optimization

With a molecular weight of 220.22 g/mol, this compound falls within the typical fragment range (MW < 300). Its lower molecular weight and reduced lipophilicity profile, compared to the 294.30 g/mol bis-substituted analog, make it a more suitable starting point for fragment growing or linking strategies . The 2-methoxyethoxy group is a known pharmacophoric element in tyrosine kinase inhibitors, providing a biologically validated motif in a small fragment-sized molecule .

Synthesis of Erlotinib-Related Impurity or Metabolite Standards

This mono-substituted quinazolinone can serve as a key building block for synthesizing specific erlotinib impurities or metabolites, such as those involving a 7-hydroxyethoxy moiety paired with a 6-methoxyethoxy group . Its defined 95% purity from vendors like Fluorochem ensures it is suitable for use as a starting material in the preparation of analytical reference standards for pharmaceutical quality control.

Probe Development for Target Engagement Studies

The mono-functionalized nature of this compound allows for the attachment of linkers, fluorophores, or biotin tags at the 7-position while retaining the 2-methoxyethoxy group at the 6-position for target binding. This is a distinct advantage over bis-substituted analogs, which lose the ability to accommodate such conjugates without disrupting both side chains . The resulting probe molecules can be used in chemical biology for target engagement or cellular imaging studies involving quinazoline-binding proteins.

Quote Request

Request a Quote for 6-(2-methoxyethoxy)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.